molecular formula C17H14ClN3O3S B2868539 (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide CAS No. 1277174-64-7

(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide

Cat. No.: B2868539
CAS No.: 1277174-64-7
M. Wt: 375.83
InChI Key: HLHCPSGYPUZSLK-BOPFTXTBSA-N
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Description

(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a sulfonyl group, a cyanovinyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzonitrile to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or cyanovinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl and cyanovinyl groups suggests possible applications in anti-inflammatory and anticancer drugs.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the sulfonyl group may interact with enzyme active sites, inhibiting their function. The cyanovinyl group can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenesulfonyl chloride
  • 4-aminobenzonitrile
  • Acetanilide

Uniqueness

What sets (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-12(22)21-15-6-4-14(5-7-15)20-11-17(10-19)25(23,24)16-8-2-13(18)3-9-16/h2-9,11,20H,1H3,(H,21,22)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHCPSGYPUZSLK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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